(S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate
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Overview
Description
(S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate is a synthetic organic compound that features a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate typically involves multiple steps, starting from commercially available starting materials
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Thioester: The protected amino acid derivative is then reacted with an appropriate thioesterifying agent under suitable conditions to form the desired thioester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
(S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate has several applications in scientific research:
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Mechanism of Action
The mechanism of action of (S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the active amine functionality. This allows the compound to participate in various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate .
- (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
Uniqueness
(S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate is unique due to its specific combination of functional groups, which allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C14H25NO4S |
---|---|
Molecular Weight |
303.42 g/mol |
IUPAC Name |
S-ethyl (6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanethioate |
InChI |
InChI=1S/C14H25NO4S/c1-6-20-12(17)9-11(16)8-7-10(2)15-13(18)19-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)/t10-/m0/s1 |
InChI Key |
GRPNZBAVRLKRFG-JTQLQIEISA-N |
Isomeric SMILES |
CCSC(=O)CC(=O)CC[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCSC(=O)CC(=O)CCC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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